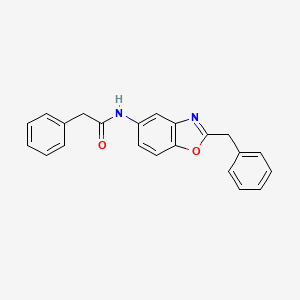

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide

Description

Introduction to N-(2-Benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide

Chemical Classification and Structural Significance

This compound (molecular formula: C~22~H~18~N~2~O~2~, molecular weight: 342.4 g/mol) belongs to the benzoxazole class of heterocyclic aromatic compounds . Its structure comprises:

- A benzoxazole core (a benzene ring fused with an oxazole ring containing nitrogen and oxygen atoms).

- A 2-benzyl substituent at the oxazole’s second position.

- A phenylacetamide group at the benzoxazole’s fifth position, linked via an amide bond .

Structural Features and Implications

The benzoxazole scaffold contributes to aromatic stability and π-π stacking interactions, while the benzyl and phenylacetamide groups enhance hydrophobicity and target-binding specificity. The amide linkage enables hydrogen bonding with biological targets, such as bacterial enzymes .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~22~H~18~N~2~O~2~ | |

| Molecular Weight | 342.4 g/mol | |

| IUPAC Name | This compound | |

| CAS Registry Number | 785836-64-8 |

Historical Development of Benzoxazole-Based Compounds

Benzoxazole, first synthesized in the late 19th century, gained prominence due to its structural similarity to natural alkaloids and versatility in drug design . Key milestones include:

- Early 20th Century : Exploration of benzoxazole’s fluorescence properties led to its use in optical brighteners for textiles .

- 1980s–2000s : Development of flunoxaprofen (a nonsteroidal anti-inflammatory drug) and tafamidis (a transthyretin stabilizer) showcased benzoxazole’s therapeutic potential .

- 2010s–Present : Advances in synthetic methodologies enabled the creation of derivatives with enhanced bioactivity, including antimicrobial and anticancer agents .

The integration of phenylacetamide moieties into benzoxazole frameworks, as seen in this compound, represents a modern strategy to optimize pharmacokinetic and target-binding properties .

Rationale for Investigating This Specific Derivative

The compound’s design addresses two critical challenges in antibiotic development:

- Overcoming Multidrug Resistance : Benzoxazole derivatives exhibit mechanistically novel interactions with bacterial targets, such as ParE (a type II topoisomerase), which is less prone to existing resistance mechanisms .

- Structural Optimization : The 2-benzyl and phenylacetamide groups confer steric and electronic modifications that enhance binding to ParE’s ATPase domain, as evidenced by IC~50~ values of 0.27–0.28 μg/mL in enzymatic assays .

Research Findings Supporting Its Relevance

- Antibacterial Activity : Demonstrates MIC values of 0.64 μg/mL against E. coli and 0.67 μg/mL against MRSA, outperforming conventional antibiotics like ciprofloxacin in biofilm eradication .

- Synergistic Potential : Combines effectively with FDA-approved drugs (e.g., gentamicin) to reduce effective dosages and mitigate toxicity .

- Selectivity Index : High values (169–952) indicate minimal cytotoxicity toward mammalian cells, underscoring its therapeutic safety window .

Table 2: Comparative Bioactivity of Selected Benzoxazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | IC~50~ (μg/mL) | Selectivity Index |

|---|---|---|---|---|

| This compound | E. coli | 0.64 | 0.27 | 951.7 |

| Ciprofloxacin | E. coli | 1.20 | - | - |

| Benzoxazole-control | MRSA | 5.65 | 2.80 | 120.5 |

This derivative’s unique pharmacophore positions it as a promising candidate for further preclinical evaluation, particularly in addressing Gram-negative and biofilm-associated infections .

Properties

CAS No. |

785836-64-8 |

|---|---|

Molecular Formula |

C22H18N2O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |

InChI |

InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25) |

InChI Key |

MBIFLGHNRXIRQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis generally involves two key steps:

- Step 1: Synthesis of 2-benzylbenzo[d]oxazole (benzoxazole core with benzyl substituent)

- Step 2: Acylation of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride to form the target acetamide

This approach is supported by the reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride in the presence of a base such as triethylamine to facilitate the acylation, yielding this compound with yields typically between 70% and 90%.

Detailed Synthetic Procedure

Catalytic and Green Chemistry Approaches in Benzoxazole Synthesis

Recent advances in benzoxazole synthesis, which is the core structure of the target compound, include:

- Use of magnetic solid acid nanocatalysts for the condensation of 2-aminophenol with aldehydes in water under reflux, achieving 79–89% yields in about 45 minutes.

- Application of strontium carbonate nanomaterials as catalysts in solvent-free grinding methods at room temperature, providing high yields within 20 minutes.

- Use of palladium complexes of dendronized amine polymers as catalysts in ethanol at 50 °C, yielding 88% product with catalyst recyclability.

- Nickel(II) complex-catalyzed intramolecular cyclization in DMF at 80 °C, giving 87–94% yields.

- Potassium-ferrocyanide-catalyzed grinding method under solvent-free conditions at room temperature, yielding 87–96% in less than 2 minutes, representing a green and efficient approach.

These catalytic methods primarily focus on the formation of the benzoxazole ring from 2-aminophenol and aldehydes, which can be adapted or serve as a foundation for synthesizing substituted benzoxazoles like 2-benzylbenzo[d]oxazole.

Acylation Step Specifics

The acylation of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride is a classical nucleophilic substitution reaction where the amine nitrogen attacks the acyl chloride carbonyl carbon, forming the amide bond. Triethylamine is used to scavenge the hydrochloric acid byproduct, preventing side reactions and promoting higher yields.

Typical conditions:

- Solvent: Dichloromethane or ether

- Temperature: 0 °C to room temperature

- Reaction time: Several hours to overnight stirring

- Workup: Aqueous wash, drying, and recrystallization to purify the product

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C22H18N2O2 |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 785836-64-8 |

| Synthetic Yield Range | 70–90% (acylation step) |

| Catalysts Used in Benzoxazole Formation | Magnetic solid acid nanocatalyst, nano-ZnO, Pd complexes, Ni(II) complexes, potassium ferrocyanide |

| Reaction Times | 2 min to 4 h depending on method |

| Reaction Conditions | Solvent-free grinding, reflux in water, ethanol at 50 °C, DMF at 80 °C |

| Advantages of Catalytic Methods | High yield, short reaction time, catalyst recyclability, green chemistry approaches |

Notes on Alternative Synthetic Routes and Modifications

- Some benzoxazole derivatives are synthesized via cyclocarbonylation of o-aminophenols with phosgene or equivalents, but these methods are less favored due to toxicity and handling issues.

- Modifications involving brominated benzoxazole derivatives have been reported, where 5-amino-2-(2-bromophenyl)benzoxazole is synthesized by heating 2,4-diaminophenol with 2-bromobenzoic acid in polyphosphoric acid, followed by acylation with phenylacetyl chloride derivatives. This two-step approach is analogous to the preparation of the target compound but with different substituents.

Chemical Reactions Analysis

Step 1: Formation of 5-Amino-2-benzylbenzoxazole

-

Reagents : 2-Benzylbenzo[d]oxazole, polyphosphoric acid (PPA)

-

Outcome : Generates the intermediate 5-amino-2-benzylbenzoxazole with purification via ethanol recrystallization.

Step 2: Acetamide Formation

-

Reagents : 2-Phenylacetyl chloride (generated from phenylacetic acid and thionyl chloride), triethylamine or sodium bicarbonate .

-

Conditions : Stirring in diethyl ether/water mixture at 0–25°C overnight .

Acetamide Hydrolysis

While direct data for hydrolysis is limited, analogous acetamide derivatives undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Converts acetamide to 2-phenylacetic acid and releases 5-amino-2-benzylbenzoxazole.

-

Basic Hydrolysis : Forms carboxylate salts under strong alkaline conditions.

Electrophilic Substitution on the Benzoxazole Ring

The benzoxazole moiety participates in electrophilic reactions, such as bromination :

-

Example : Synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide via bromination at the ortho position of the benzyl group .

Catalytic and Oxidative Modifications

Benzoxazole derivatives exhibit reactivity in cross-coupling and oxidation reactions, as inferred from structural analogs:

Table 2: Reactivity of Benzoxazole Derivatives

| Reaction Type | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Oxidative cyclization | FeCl₃ + AgNO₃ | Toluene, 110°C, 24h | Forms fused carborane derivatives |

| Grindstone synthesis | SrCO₃ nanocatalyst | Solvent-free, RT | High-yield 2-aryl benzoxazoles |

| Palladium-catalyzed | Pd-supported nanocatalyst | DMF, 80°C, 18h | 83–95% yield for 18 derivatives |

Autoxidation Sensitivity

DFT studies on brominated analogs suggest susceptibility to autoxidation at the carbonyl group and NH₂ moiety , forming peroxides or quinones .

Environmental Degradation

Advanced oxidation processes (e.g., UV/H₂O₂) degrade benzoxazole rings into smaller aromatic fragments, with half-lives dependent on substituents .

Biological Activity-Related Reactions

The compound interacts with microbial targets via:

-

Hydrogen bonding : Between the acetamide NH and bacterial GyrB ATP-binding sites .

-

π-Stacking : Aromatic rings align with hydrophobic pockets in enzymes .

Key Research Findings

-

Antimicrobial Activity :

-

Spectroscopic Correlations :

Scientific Research Applications

N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research has shown that benzoxazole derivatives can act as inhibitors of certain enzymes, making them potential candidates for drug development.

Industry: It is used in the development of new materials with specific properties, such as fluorescence

Mechanism of Action

The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Heterocyclic Modifications

The benzoxazole core distinguishes the target compound from structurally related derivatives. Key comparisons include:

- Dioxoisoindolin Derivatives: N-(2-benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (4): This analog replaces the benzoxazole with a dioxoisoindolin ring, resulting in a higher molecular weight (M+H⁺ = 402.1448 g/mol) . The dioxoisoindolin core introduces two carbonyl groups, which may alter electronic properties and solubility. Compound 4 was synthesized with 81% yield and 98.95% purity, indicating robust synthetic accessibility . N-(2-benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide (5): Substitution of the phenyl group with 4-methoxyphenyl reduces the molecular ion (M+H⁺ = 371.139 g/mol) .

Benzothiazole Derivatives :

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :

Replacing benzoxazole with benzothiazole (sulfur instead of oxygen) introduces a trifluoromethyl group at the 6-position. The CF₃ group is electron-withdrawing, enhancing metabolic stability and potency, a common strategy in medicinal chemistry .

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :

Bromophenyl-Substituted Benzoxazole :

- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) :

This analog substitutes the benzyl group with 2-bromophenyl, conferring moderate antibacterial activity against Gram-positive and Gram-negative bacteria . The bromine atom’s electronegativity and size may influence target interactions.

- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) :

2.2. Substituent Effects on Acetamide Moieties

Modifications to the phenylacetamide group significantly impact physicochemical and biological properties:

- Phenyl vs. Methoxyphenyl :

- Trifluoromethyl and Methoxy Variations :

Research Implications

Biological Activity

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide (CAS Number: 785836-64-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 342.39 g/mol. The compound features a benzoxazole moiety, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C22H18N2O2 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 785836-64-8 |

| LogP | 5.25 |

| PSA (Polar Surface Area) | 58.62 Ų |

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-benzylbenzoxazole with phenylacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the amide bond while maintaining the integrity of the benzoxazole ring structure.

3.1 Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit broad-spectrum antimicrobial activity. This compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating its potential as an antibacterial agent .

3.2 Anticancer Activity

This compound has also shown promise in anticancer research. In vitro studies revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer).

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HCT116 | 18 |

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the benzoxazole ring or the phenylacetamide group can significantly influence its potency and selectivity.

Key Observations:

- Substituents on the benzoxazole ring enhance antimicrobial activity.

- The presence of electron-donating groups increases cytotoxicity against cancer cells.

5. Case Studies

Recent studies have highlighted the efficacy of benzoxazole derivatives in treating infections and cancers:

- Antibacterial Study : A series of benzoxazole derivatives were synthesized and screened for antibacterial properties, revealing that modifications at specific positions on the benzoxazole ring enhanced activity against resistant strains .

- Anticancer Research : In a study evaluating various benzoxazole derivatives for their effects on breast cancer cell lines, several compounds exhibited significant cytotoxicity, with this compound being among the most potent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using reagents like EDCI and HOBt in the presence of pyridine, as described for structurally similar acetamide derivatives . Refluxing with triethylamine as a base (e.g., in chloroacetyl chloride reactions) is another viable approach, with reaction progress monitored via TLC . Optimization involves adjusting stoichiometry, solvent choice (e.g., pet-ether for recrystallization), and temperature control to improve yield and purity.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and benzoxazole ring formation.

- HPLC or LC-MS to assess purity (>95% recommended for biological assays) .

- Melting point analysis to compare with literature values for consistency.

- Elemental analysis for empirical formula verification.

Q. What safety protocols are critical during handling and storage?

- Methodology : Follow general acetamide safety guidelines:

- Store in airtight containers at 4°C to prevent degradation.

- Use fume hoods to avoid inhalation of fine particles.

- Dispose of waste via professional chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like the ecdysteroid receptor (EcR), leveraging structural analogs (e.g., I7, a pyrazole-based EcR agonist) as reference . Density Functional Theory (DFT) calculations can predict electronic properties influencing binding affinity.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response assays : Confirm activity thresholds using standardized cell lines (e.g., insect Sf9 cells for EcR activity) .

- Target validation : Use CRISPR/Cas9 knockout models to verify receptor specificity.

- Meta-analysis : Cross-reference data with structurally related benzoxazole derivatives (e.g., cathepsin C inhibitors) to identify conserved pharmacophores .

Q. How can X-ray crystallography clarify the stereochemical configuration of this compound?

- Methodology : Co-crystallize the compound with its target protein and solve the structure using SHELX programs (e.g., SHELXL for refinement). High-resolution data (≤1.0 Å) ensures accurate electron density mapping, critical for resolving stereochemistry .

Q. What in vitro assays are suitable for evaluating its potential as an enzyme inhibitor?

- Methodology :

- Fluorogenic substrate assays : Measure inhibition of enzymes like cathepsin C using Z-Phe-Arg-AMC substrates .

- Kinetic studies : Determine IC₅₀ values via Michaelis-Menten analysis.

- Selectivity screening : Test against related proteases (e.g., caspases) to assess specificity.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.